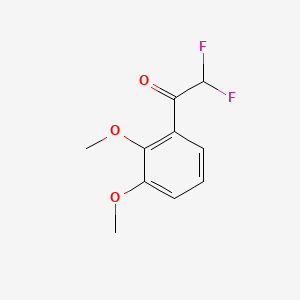
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of a dimethoxyphenyl group and two fluorine atoms attached to an ethanone backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one typically involves the reaction of 2,3-dimethoxybenzaldehyde with difluoroacetic acid or its derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide in an ethanol solution, followed by the addition of difluoroacetic acid. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
化学反応の分析
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the ethanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
作用機序
The mechanism by which 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit enzymes such as monoamine oxidase B (MAO-B), which plays a role in neurodegenerative diseases like Parkinson’s disease . The compound’s structure allows it to bind to specific sites on the enzyme, thereby inhibiting its activity and modulating neurotransmitter levels.
類似化合物との比較
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares a similar aromatic structure but differs in its functional groups and overall chemical properties.
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine, this compound has similar methoxy substitutions on the aromatic ring but lacks the difluoroethanone moiety.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-2,2-difluoroethan-1-one is unique due to the presence of both methoxy and difluoro groups, which confer distinct chemical reactivity and potential biological activities
特性
分子式 |
C10H10F2O3 |
|---|---|
分子量 |
216.18 g/mol |
IUPAC名 |
1-(2,3-dimethoxyphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C10H10F2O3/c1-14-7-5-3-4-6(9(7)15-2)8(13)10(11)12/h3-5,10H,1-2H3 |
InChIキー |
UCGNBJCJONLCIH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1OC)C(=O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![2-[(Propan-2-yloxy)methyl]azetidine](/img/structure/B13525121.png)


